Molecular Weight and Oxygen Content Differentiation vs. Oxidized Phthalide Analogs
The target compound (C10H10O3, MW 178.18) differs from the oxidized analog phthalide-3-acetic acid (CAS 4743-58-2, C10H8O4, MW 192.17) by a formal loss of one oxygen atom and gain of two hydrogen atoms [1]. This results in a 7.8% lower molecular weight and a 12.5% lower oxygen-to-carbon ratio (0.30 vs. 0.40), which can significantly influence passive membrane permeability and solubility in non-polar solvents .
| Evidence Dimension | Molecular formula and elemental composition |
|---|---|
| Target Compound Data | C10H10O3, MW 178.18, O/C ratio 0.30 |
| Comparator Or Baseline | Phthalide-3-acetic acid: C10H8O4, MW 192.17, O/C ratio 0.40 |
| Quantified Difference | ΔMW = -13.99 g/mol (-7.8%); ΔO/C ratio = -0.10 (-25%) |
| Conditions | Calculated from molecular formulas as reported in vendor datasheets |
Why This Matters
The reduced oxygen content and lower molecular weight make the target compound more suitable for CNS drug discovery programs where lipophilicity and blood-brain barrier penetration are critical design parameters.
- [1] American Elements. (2022). CAS 170856-90-3: 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid. Product Datasheet. View Source
